![molecular formula C28H25N7O B2602966 [1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920225-70-3](/img/structure/B2602966.png)

[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

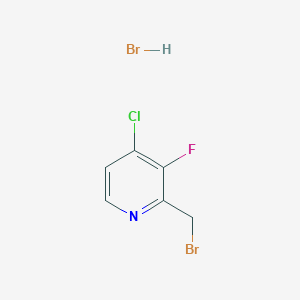

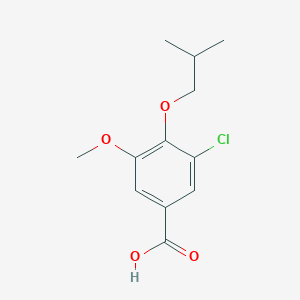

The compound “[1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a biphenyl group, a triazolopyrimidine group, and a piperazine group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds is often carried out using computational chemistry software .Scientific Research Applications

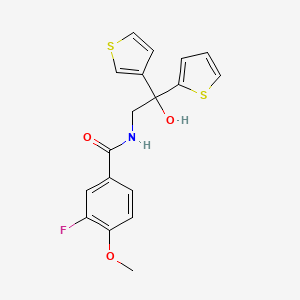

Medicinal Chemistry

This compound is part of the 1,2,3-triazole-fused pyrazines and pyridazines, which are known to have applications in medicinal chemistry . They have been used in the development of drugs for c-Met inhibition, a protein kinase that plays a critical role in cancer cell growth and survival . In addition, these compounds have shown GABA A allosteric modulating activity .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . Fluorescent probes are essential tools in biochemistry and cell biology for detecting specific biological molecules and monitoring their behavior.

Structural Units of Polymers

The 1,2,3-triazole-fused pyrazines and pyridazines have been used as structural units of polymers . These polymers have potential applications in various fields, including the development of solar cells .

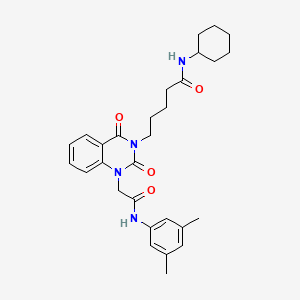

Anticonvulsant Activity

From structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, compounds with similar structures have shown significant anticonvulsant activity .

Anti-cancer Properties

Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives . This suggests potential anti-cancer applications of the compound.

Agriculture

Compounds with similar structures have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .

Antimalarial Properties

The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) have shown antimalarial activity . This suggests potential applications of the compound in the development of antimalarial drugs.

Cardiovascular Vasodilators

Compounds with similar structures have been used as cardiovascular vasodilators . Vasodilators are medicines that open (dilate) blood vessels, allowing blood to flow more easily.

Mechanism of Action

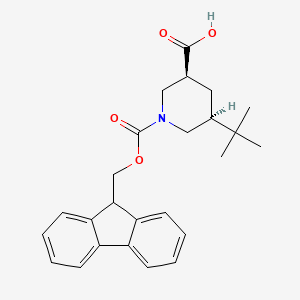

Target of Action

The primary target of the compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-{[1,1’-biphenyl]-4-carbonyl}-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone affects the cell cycle pathway . Specifically, it disrupts the G1/S and G2/M transitions, which are critical for DNA replication and mitosis, respectively . The downstream effect of this disruption is the inhibition of cell proliferation .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties .

Result of Action

The molecular effect of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone’s action is the inhibition of CDK2 activity . On a cellular level, this results in the disruption of the cell cycle and the inhibition of cell proliferation .

Future Directions

properties

IUPAC Name |

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7O/c1-20-7-13-24(14-8-20)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPJOOJFXWGLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)

![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)

![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)

![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)

![N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2602892.png)

![5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2602903.png)